Selective AA-Induced Antiplatelet Activity: 4-Amino-5H-chromeno[4,3-D]pyrimidin-5-one (3a) vs. 2-Substituted Analogs (3b, 3c) and Aspirin
In a head-to-head comparison within the same study, the target compound 3a (4-amino-2-H) inhibited arachidonic acid (AA)-induced platelet aggregation with an IC₅₀ of 13 µM, demonstrating a potency greater than that of the 2-methoxy analog 3b (IC₅₀ = 18 µM) and comparable to the 2-methylthio analog 3c (IC₅₀ = 16 µM) [1]. Critically, all three 4-amino-5-oxo derivatives (3a–c) were markedly more potent than the clinical reference aspirin (ASA), which exhibited an IC₅₀ greater than 500 µM in the same rabbit PRP assay [1]. This establishes the 4-amino-5-oxo pharmacophore as a potent AA pathway inhibitor, with the target compound 3a providing the most streamlined scaffold devoid of additional 2-position steric or electronic influence.
| Evidence Dimension | Inhibition of AA-induced platelet aggregation (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 13 µM (Compound 3a) |
| Comparator Or Baseline | Aspirin (ASA): IC₅₀ > 500 µM; 3b (2-OCH₃): IC₅₀ = 18 µM; 3c (2-SCH₃): IC₅₀ = 16 µM |
| Quantified Difference | 3a is >38-fold more potent than aspirin; 1.4-fold more potent than 3b; 1.2-fold comparable to 3c. |
| Conditions | Rabbit platelet-rich plasma (PRP); AA-induced aggregation. IC₅₀ values from n = 6–8 distinct experiments. |
Why This Matters
For screening programs targeting the AA pathway of platelet activation, the 2-unsubstituted 3a offers a simplified scaffold with superior potency to aspirin, avoiding confounding steric or electronic effects from 2-substituents that may alter selectivity or introduce off-target liabilities.
- [1] Bruno, O., Brullo, C., Schenone, S., Bondavalli, F., Ranise, A., Tognolini, M., Impicciatore, M., Ballabeni, V., & Barocelli, E. (2006). Synthesis, antiplatelet and antithrombotic activities of new 2-substituted benzopyrano[4,3-d]pyrimidin-4-cycloamines and 4-amino/cycloamino-benzopyrano[4,3-d]pyrimidin-5-ones. Bioorganic & Medicinal Chemistry, 14(1), 121–130. (Table 2). View Source
